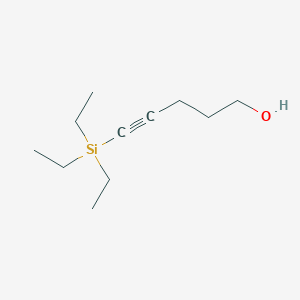

5-Triethylsilylpent-4-yn-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-triethylsilylpent-4-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22OSi/c1-4-13(5-2,6-3)11-9-7-8-10-12/h12H,4-8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNBUIIPNLWRPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)C#CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375300 | |

| Record name | 5-triethylsilylpent-4-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174064-02-9 | |

| Record name | 5-(Triethylsilyl)-4-pentyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174064-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-triethylsilylpent-4-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pentyn-1-ol, 5-(triethylsilyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 5-Triethylsilylpent-4-yn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Triethylsilylpent-4-yn-1-ol, a valuable building block in organic synthesis. Due to the limited availability of a complete experimental dataset for this specific compound in published literature, this document presents a proposed synthetic protocol based on established chemical principles and analogous reactions. The characterization data provided is a combination of known physical properties and estimated spectroscopic values derived from closely related structures.

Core Synthesis

The synthesis of this compound is most effectively achieved through the silylation of the terminal alkyne of pent-4-yn-1-ol. This reaction utilizes a triethylsilylating agent, typically triethylsilyl chloride (TESCl), in the presence of a base to facilitate the deprotonation of the terminal alkyne.

Proposed Synthetic Pathway

The reaction proceeds via the deprotonation of the weakly acidic terminal alkyne proton of pent-4-yn-1-ol by a strong base, such as n-butyllithium (n-BuLi), to form a lithium acetylide intermediate. This nucleophilic intermediate then reacts with triethylsilyl chloride in an SN2 fashion to yield the desired product, this compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

This proposed protocol is adapted from general procedures for the silylation of terminal alkynes.[1]

Materials:

-

Pent-4-yn-1-ol

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triethylsilyl chloride (TESCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a septum is placed under an inert atmosphere of argon or nitrogen.

-

Addition of Starting Material: Anhydrous THF is added to the flask via syringe, followed by the addition of pent-4-yn-1-ol. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: n-Butyllithium solution is added dropwise to the stirred solution of pent-4-yn-1-ol at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Silylation: Triethylsilyl chloride is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred for an additional 12 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization Data

The following tables summarize the known and estimated physical and spectroscopic data for this compound.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C11H22OSi | [2] |

| Molecular Weight | 198.38 g/mol | [2] |

| Boiling Point | 97 °C | [2] |

| Density | 0.86 g/mL | [2] |

Estimated Spectroscopic Data

The following spectroscopic data are estimated based on the analysis of structurally similar compounds, including (triethylsilyl)acetylene and 5-trimethylsilylpent-4-yn-1-ol.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | Triplet | 2H | -CH₂OH |

| ~2.3 | Triplet | 2H | -C≡C-CH₂- |

| ~1.7 | Quintet | 2H | -CH₂-CH₂-CH₂- |

| ~0.95 | Triplet | 9H | -Si-CH₂-CH₃ |

| ~0.6 | Quartet | 6H | -Si-CH₂-CH₃ |

| ~1.5 (broad) | Singlet | 1H | -OH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| ~107 | -C≡C-Si- |

| ~83 | -C≡C-Si- |

| ~62 | -CH₂OH |

| ~31 | -C≡C-CH₂- |

| ~15 | -CH₂-CH₂-CH₂- |

| ~7 | -Si-CH₂-CH₃ |

| ~4 | -Si-CH₂-CH₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch |

| 2950-2850 | Strong | C-H stretch (alkyl) |

| ~2170 | Medium | C≡C stretch (silylated alkyne) |

| 1240, 760 | Strong | Si-C stretch |

MS (Mass Spectrometry)

| m/z | Interpretation |

| 198 | [M]⁺ (Molecular Ion) |

| 183 | [M - CH₃]⁺ |

| 169 | [M - C₂H₅]⁺ |

| 115 | [Si(C₂H₅)₃]⁺ |

Logical Workflow for Synthesis and Characterization

The overall process for obtaining and verifying the structure of this compound follows a logical progression from synthesis to purification and finally to structural elucidation via various spectroscopic techniques.

Caption: Experimental workflow for the synthesis and characterization.

This technical guide provides a foundational understanding for the preparation and identification of this compound. Researchers are advised to use this information as a starting point and to optimize the reaction and purification conditions as necessary for their specific applications. The estimated spectroscopic data should be confirmed with experimental results upon successful synthesis.

References

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 5-Triethylsilylpent-4-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Triethylsilylpent-4-yn-1-ol is a bifunctional organic molecule that incorporates a primary alcohol and a triethylsilyl-protected terminal alkyne. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. The triethylsilyl (TES) group serves as a sterically demanding protecting group for the terminal alkyne, allowing for selective reactions at the hydroxyl group. Conversely, the hydroxyl group can be modified or used to direct reactions, while the silylalkyne moiety can participate in a variety of transformations, including coupling reactions and deprotection to reveal the terminal alkyne for further functionalization. This guide provides a comprehensive overview of the known chemical properties and expected reactivity of this compound, complete with representative experimental protocols and logical workflow diagrams.

Chemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

| Property | Value |

| CAS Number | 174064-02-9 |

| Molecular Formula | C₁₁H₂₂OSi |

| Molecular Weight | 198.38 g/mol |

| Boiling Point | 97 °C |

| Density | 0.86 g/mL |

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its two primary functional groups: the primary alcohol and the triethylsilyl-protected alkyne. This section details the key transformations this molecule can undergo.

Reactions of the Hydroxyl Group

The primary alcohol in this compound can be readily oxidized to the corresponding aldehyde or carboxylic acid using a variety of standard oxidizing agents. The choice of oxidant will determine the final product.

Mild oxidation conditions are required to convert the primary alcohol to an aldehyde without affecting the silyl-protected alkyne. Common methods include the Swern and Dess-Martin periodinane (DMP) oxidations.

Experimental Protocol: Representative Swern Oxidation

-

Materials: Oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine (TEA), dichloromethane (DCM), this compound.

-

Procedure:

-

A solution of oxalyl chloride (2.0 equivalents) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

-

A solution of DMSO (4.0 equivalents) in anhydrous DCM is added dropwise to the oxalyl chloride solution, and the mixture is stirred for 30 minutes.

-

A solution of this compound (1.0 equivalent) in anhydrous DCM is then added dropwise, and the reaction is stirred for an additional hour at -78 °C.

-

Triethylamine (5.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde.

-

Purification is typically achieved by flash column chromatography on silica gel.

-

Experimental Protocol: Representative Dess-Martin Oxidation

-

Materials: Dess-Martin periodinane (DMP), dichloromethane (DCM), this compound.

-

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous DCM is added Dess-Martin periodinane (1.1-1.5 equivalents) in one portion at room temperature.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

-

The mixture is stirred vigorously until the solid dissolves.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

-

Reactions of the Triethylsilyl-Protected Alkyne

The triethylsilyl group is a robust protecting group for the terminal alkyne, stable to many reaction conditions. However, it can be selectively removed to liberate the terminal alkyne for further functionalization, such as in Sonogashira coupling, click chemistry, or alkynylation reactions.

Fluoride ion sources are the most common reagents for the cleavage of silicon-carbon bonds. Tetrabutylammonium fluoride (TBAF) is a widely used reagent for this transformation.

Experimental Protocol: Representative TBAF Deprotection

-

Materials: this compound, tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF), tetrahydrofuran (THF).

-

Procedure:

-

This compound (1.0 equivalent) is dissolved in THF.

-

A solution of TBAF in THF (1.1-1.5 equivalents) is added to the solution at room temperature.

-

The reaction is stirred and monitored by TLC until complete consumption of the starting material.

-

The reaction mixture is diluted with diethyl ether and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, pent-4-yn-1-ol, can be purified by flash column chromatography.

-

Combined Reactivity: A Tandem Approach

The bifunctional nature of this compound allows for sequential reactions, enabling the synthesis of more complex molecules. For instance, the alcohol can first be oxidized to an aldehyde, which can then undergo further reactions, followed by the deprotection of the alkyne.

Application in Drug Discovery and Development

-

Protected Alkynes in Synthesis: Silyl-protected alkynes are crucial intermediates in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The silyl group allows for the introduction of the alkynyl moiety early in a synthetic sequence, which can then be deprotected and elaborated at a later stage.

-

The Alkyne as a Pharmacophore: The alkyne functional group itself is present in a number of marketed drugs and is explored in drug discovery for its ability to act as a rigid linker, a bioisostere for other functional groups, or to form key interactions with biological targets.

-

Scaffold for Library Synthesis: Molecules like this compound, with two distinct and orthogonal functional groups, are ideal starting points for the creation of diverse chemical libraries for high-throughput screening in drug discovery campaigns. The alcohol can be functionalized through esterification, etherification, or conversion to an amine, while the alkyne can participate in reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to introduce a wide range of substituents.

Conclusion

This compound is a versatile synthetic building block with well-defined reactivity based on its constituent functional groups. The primary alcohol can be selectively oxidized, while the triethylsilyl-protected alkyne can be unmasked to reveal a reactive terminal alkyne. This orthogonality makes it a valuable tool for the systematic construction of complex molecules. While its direct application in drug development is not documented, its structural features are highly relevant to modern synthetic and medicinal chemistry, offering a platform for the development of novel molecular entities. The provided experimental protocols, while representative, offer a solid foundation for the utilization of this and similar compounds in a research and development setting.

An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of 5-Triethylsilylpent-4-yn-1-ol

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for 5-triethylsilylpent-4-yn-1-ol. Furthermore, a comprehensive experimental protocol for a plausible synthetic route is detailed, accompanied by a workflow diagram generated using Graphviz.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known data for analogous compounds, such as 5-(trimethylsilyl)pent-4-yn-1-ol and other triethylsilyl-substituted alkynes.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.70 | t | 2H | H-1 (CH ₂OH) |

| ~2.35 | t | 2H | H-3 (CH ₂C≡C) |

| ~1.70 | p | 2H | H-2 (CH₂CH ₂CH₂) |

| ~1.55 | s (br) | 1H | OH |

| ~0.98 | t | 9H | Si(CH₂CH ₃)₃ |

| ~0.57 | q | 6H | Si(CH ₂CH₃)₃ |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~108 | C-5 (C ≡CSi) |

| ~83 | C-4 (C≡C Si) |

| ~62 | C-1 (C H₂OH) |

| ~31 | C-2 (C H₂CH₂OH) |

| ~20 | C-3 (C H₂C≡C) |

| ~7 | Si(C H₂CH₃)₃ |

| ~4 | Si(CH₂C H₃)₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Broad | O-H stretch |

| ~2950, 2875 | Strong | C-H stretch (alkyl) |

| ~2175 | Medium | C≡C stretch (alkyne) |

| ~1460, 1380 | Medium | C-H bend (alkyl) |

| ~1240 | Strong | Si-C stretch |

| ~1050 | Strong | C-O stretch |

| ~1010, 730 | Strong | Si-CH₂ bend |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 198 | Moderate | [M]⁺ (Molecular Ion) |

| 169 | High | [M - C₂H₅]⁺ |

| 115 | High | [Si(C₂H₅)₃]⁺ |

| 87 | Moderate | [Si(C₂H₅)₂H]⁺ |

| 83 | Moderate | [M - Si(C₂H₅)₃]⁺ |

| 59 | Moderate | [Si(C₂H₅)]⁺ |

Experimental Protocols

The following is a detailed experimental protocol for a plausible synthesis of this compound.

Synthesis of this compound

This procedure involves the deprotonation of pent-4-yn-1-ol with a strong base, followed by quenching with triethylsilyl chloride.

Materials:

-

Pent-4-yn-1-ol

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Triethylsilyl chloride (TESCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, add pent-4-yn-1-ol (1.0 equivalent) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at -78 °C for 1 hour.

-

Add triethylsilyl chloride (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous phase).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

The Triethylsilyl Group: A Linchpin in the Protection of Terminal Alkynes for Pharmaceutical and Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The triethylsilyl (TES) group has emerged as a crucial protecting group for terminal alkynes in organic synthesis, finding extensive application in the development of pharmaceuticals and complex molecular architectures. Its unique balance of stability and reactivity allows for the selective masking of the acidic acetylenic proton, enabling a wide range of subsequent chemical transformations that would otherwise be incompatible. This guide provides a comprehensive overview of the role of the TES group, including detailed experimental protocols, quantitative stability data, and its application in key synthetic reactions.

Introduction to Silyl Protecting Groups for Alkynes

Terminal alkynes are versatile building blocks in organic chemistry, but their acidic proton can interfere with many common reagents, such as organometallics and strong bases. To circumvent this, the alkyne is often "protected" by replacing the acidic proton with a sterically bulky group that is chemically inert to the desired reaction conditions. Trialkylsilyl groups are among the most widely used for this purpose.

The choice of the specific silyl group—such as trimethylsilyl (TMS), triethylsilyl (TES), or triisopropylsilyl (TIPS)—is critical and depends on the required stability throughout a synthetic sequence. The TES group offers a valuable intermediate level of stability, being more robust than the TMS group but more readily cleaved than the bulkier TIPS group. This allows for selective deprotection in molecules containing multiple silyl-protected functionalities.

Stability of the Triethylsilyl Group: A Quantitative Comparison

The stability of a silyl protecting group is paramount to its successful application. The steric bulk of the alkyl substituents on the silicon atom directly influences its susceptibility to cleavage under both acidic and basic conditions. The general order of stability for common silyl ethers in acidic media is TMS < TES < TBDMS < TIPS < TBDPS.[1][2]

A quantitative comparison of the relative resistance of silyl ethers to acid-catalyzed hydrolysis highlights the enhanced stability of the TES group compared to the TMS group.[1][2]

| Silyl Group | Relative Rate of Acidic Cleavage |

| Trimethylsilyl (TMS) | 1 |

| Triethylsilyl (TES) | 64 |

| tert-Butyldimethylsilyl (TBDMS) | 20,000 |

| Triisopropylsilyl (TIPS) | 700,000 |

| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 |

Under basic conditions, the relative stability follows a similar trend, with the TES group again offering a significant increase in stability over the TMS group.[2]

| Silyl Group | Relative Rate of Basic Cleavage |

| Trimethylsilyl (TMS) | 1 |

| Triethylsilyl (TES) | 10-100 |

| tert-Butyldimethylsilyl (TBDMS) | 20,000 |

| Triisopropylsilyl (TIPS) | 100,000 |

| tert-Butyldiphenylsilyl (TBDPS) | ~20,000 |

This data underscores the utility of the TES group in synthetic strategies requiring a protecting group that can withstand moderately acidic or basic conditions under which a TMS group would be cleaved, while still being removable under conditions that would leave a TIPS or TBDPS group intact.

Experimental Protocols

Protection of Terminal Alkynes with the Triethylsilyl Group

The introduction of the TES group onto a terminal alkyne is typically achieved by deprotonation of the alkyne with a strong base, followed by quenching with triethylsilyl chloride (TESCl).

Example: Synthesis of (Triethylsilyl)acetylene

This procedure is adapted from the synthesis of trimethylsilylacetylene and can be applied to the synthesis of (triethylsilyl)acetylene by substituting chlorotrimethylsilane with chlorotriethylsilane.[3]

Reaction Scheme:

Caption: General scheme for the synthesis of (triethylsilyl)acetylene.

Materials:

-

Acetylene gas

-

Magnesium turnings

-

1-Chlorobutane

-

Dry Tetrahydrofuran (THF)

-

Triethylsilyl chloride (TESCl)

-

Iodine (crystal)

-

Nitrogen gas

-

Dry ice/acetone bath

-

Aqueous ammonium chloride solution

Procedure:

-

Preparation of Butylmagnesium Chloride: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, place magnesium turnings (1.65 g-atom) and dry THF (150 mL). Heat the mixture to reflux and add a crystal of iodine. Add a small portion of 1-chlorobutane (1.65 mol) to initiate the Grignard reaction. Once the reaction starts, add the remaining 1-chlorobutane dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Formation of Ethynylmagnesium Chloride: Cool the Grignard solution to room temperature. In a separate larger flask, purge with acetylene gas and cool to -5 °C using a dry ice/acetone bath. Bubble acetylene rapidly through dry THF. Add the prepared butylmagnesium chloride solution dropwise to the acetylene-THF mixture, maintaining the temperature below 20 °C. Continue bubbling acetylene through the solution for 30 minutes after the addition is complete.

-

Silylation: Replace the acetylene inlet with a nitrogen line. Add a solution of triethylsilyl chloride (1.2 mol) in dry THF dropwise to the cooled ethynylmagnesium chloride solution, keeping the temperature between 15-20 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 1 hour.

-

Work-up and Purification: Cool the reaction mixture and quench by the slow addition of a saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent by distillation. The crude product can be purified by fractional distillation to yield (triethylsilyl)acetylene.

Deprotection of Triethylsilyl-Protected Alkynes

The removal of the TES group can be accomplished under various conditions, with fluoride-based reagents and mild basic conditions being the most common.

Method 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)

This is a widely used and generally high-yielding method for the cleavage of silyl ethers and silyl-protected alkynes.[4]

Reaction Scheme:

Caption: Deprotection of a TES-alkyne using TBAF.

Materials:

-

TES-protected alkyne

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the TES-protected alkyne (1.0 equiv.) in anhydrous THF (to a concentration of approximately 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add the 1 M TBAF solution in THF (1.1-1.5 equiv.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and monitor the progress by Thin Layer Chromatography (TLC). Reaction times can vary from 45 minutes to 18 hours depending on the substrate.[4]

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Quench the reaction by adding water. Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Method 2: Deprotection using Potassium Carbonate in Methanol

This method offers a milder, fluoride-free alternative for the deprotection of silyl alkynes.[5]

Reaction Scheme:

References

Practical Synthesis of Pent-4-yn-1-ol: A Technical Guide for Researchers

An In-depth Guide to the Synthesis, Purification, and Application of a Versatile Precursor for Drug Discovery and Development.

Introduction

Pent-4-yn-1-ol is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile building block in the pharmaceutical and materials science sectors. Its terminal alkyne and primary alcohol functionalities allow for orthogonal chemical modifications, making it a valuable precursor for the construction of complex molecular architectures. Notably, pent-4-yn-1-ol is a key intermediate in the synthesis of several important compounds, including the non-nucleoside reverse transcriptase inhibitor Efavirenz, an essential medication for the treatment of HIV/AIDS.[1] This guide provides a comprehensive overview of the most practical and efficient methods for the synthesis of pent-4-yn-1-ol, complete with detailed experimental protocols, purification techniques, and characterization data to support researchers in its effective utilization.

Core Synthesis Methodologies

The most prevalent and practical syntheses of pent-4-yn-1-ol commence with the ring-opening of the readily available and inexpensive starting material, tetrahydrofurfuryl chloride. Two primary methods have been well-established: a classical approach utilizing sodium amide in liquid ammonia and a more contemporary, industrially scalable method employing n-butyllithium in tert-butyl methyl ether (t-BuOMe).

Method 1: Ring-Opening of Tetrahydrofurfuryl Chloride with Sodium Amide in Liquid Ammonia

This classical method provides a high yield of pent-4-yn-1-ol and is well-suited for laboratory-scale synthesis. The reaction proceeds via a strong base-mediated elimination mechanism.

Experimental Protocol:

-

Preparation of Sodium Amide: In a three-necked round-bottom flask equipped with a dry-ice condenser, a mechanical stirrer, and a gas inlet, anhydrous liquid ammonia (1 L) is condensed. A catalytic amount of hydrated ferric nitrate (1 g) is added, followed by the portion-wise addition of clean, freshly cut sodium metal (80.5 g, 3.5 g-atoms). The mixture is stirred until the blue color disappears, indicating the complete formation of sodium amide.[2]

-

Reaction with Tetrahydrofurfuryl Chloride: The gas inlet is replaced with a dropping funnel, and tetrahydrofurfuryl chloride (120.5 g, 1 mole) is added dropwise over 25-30 minutes. The reaction mixture is stirred for an additional hour.[2]

-

Quenching: The reaction is carefully quenched by the portion-wise addition of solid ammonium chloride (177 g, 3.3 moles) at a rate that allows for the control of the exothermic reaction.[2]

-

Work-up and Purification: The flask is left in a fume hood overnight to allow for the evaporation of ammonia. The resulting residue is thoroughly extracted with diethyl ether (10 x 250 mL portions). The combined ethereal extracts are filtered and the solvent is removed by distillation. The crude product is then purified by fractional distillation under reduced pressure to yield pent-4-yn-1-ol.[2]

Method 2: Ring-Opening of Tetrahydrofurfuryl Chloride with n-Butyllithium in tert-Butyl Methyl Ether

This method offers a more practical and industrially scalable alternative to the sodium amide procedure, avoiding the use of liquid ammonia and operating at a more manageable temperature.[1]

Experimental Protocol:

-

Reaction Setup: To a stirred solution of tert-butyl methyl ether (t-BuOMe, 140 mL) in a flask under a nitrogen atmosphere at 0 °C, n-butyllithium (1.6 M in hexane, 100 mL, 160 mmol) is added.[1]

-

Addition of Starting Material: Tetrahydrofurfuryl chloride (4.34 mL, 40 mmol) is then added to the solution.[1]

-

Reaction and Quenching: The mixture is stirred at 0 °C for 3 hours. The reaction is subsequently quenched by the addition of a saturated aqueous solution of ammonium chloride.[1]

-

Work-up and Purification: The mixture is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford pent-4-yn-1-ol as a nearly pure colorless oil.[1] Further purification can be achieved by distillation.

Alternative Synthesis Routes

While the ring-opening of tetrahydrofurfuryl chloride is the most common approach, other methods for the synthesis of pent-4-yn-1-ol have been reported:

-

From 4-Penten-1-ol: This method involves the bromination of the double bond in 4-penten-1-ol, followed by a dehydrobromination reaction using a strong base to form the alkyne.[3]

-

Reduction of Ethyl 4-pentynoate: The ester can be reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.[3]

Quantitative Data Summary

| Method | Starting Material | Reagents | Solvent | Temperature | Yield | Boiling Point (°C/mmHg) | Refractive Index (nD) |

| Ring-Opening with NaNH₂ | Tetrahydrofurfuryl chloride | NaNH₂, NH₄Cl | Liquid NH₃ | -33 °C | 75-85% | 70-71/29 | 1.4443 @ 25 °C |

| Ring-Opening with n-BuLi | Tetrahydrofurfuryl chloride | n-BuLi, NH₄Cl (aq) | t-BuOMe | 0 °C | 94% | 154-155 (lit.) | 1.445 @ 20 °C (lit.) |

Purification and Characterization

Purification:

The primary method for the purification of pent-4-yn-1-ol is fractional distillation under reduced pressure .[2] For obtaining very high purity material, a classical method involving the formation and subsequent decomposition of a silver salt derivative can be employed.[3]

Characterization Data:

-

Appearance: Colorless liquid

-

Molecular Formula: C₅H₈O

-

Molecular Weight: 84.12 g/mol

-

Boiling Point: 154-155 °C (at atmospheric pressure)

-

Density: 0.904 g/mL at 25 °C

-

Refractive Index: n20/D 1.445

Spectroscopic Data:

-

¹H NMR (CDCl₃): The proton NMR spectrum is characterized by a triplet for the terminal alkyne proton, signals for the methylene groups, and a broad singlet for the hydroxyl proton.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum shows distinct signals for the two sp-hybridized carbons of the alkyne and the three sp³-hybridized carbons of the alcohol chain.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), the terminal alkyne C-H stretch (sharp, ~3300 cm⁻¹), and the C≡C stretch (~2120 cm⁻¹).[5]

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the two primary synthesis methods of pent-4-yn-1-ol.

Caption: Workflow for the Synthesis of Pent-4-yn-1-ol via Method 1.

References

A Technical Guide to 5-Triethylsilylpent-4-yn-1-ol for Researchers and Drug Development Professionals

Disclaimer: 5-Triethylsilylpent-4-yn-1-ol is a specialized chemical with limited publicly available technical data. This guide compiles the available information and provides a potential synthetic protocol adapted from established methods for structurally similar compounds. Researchers should verify all information and handle the compound with appropriate safety precautions.

Commercial Availability and Suppliers

This compound is available from a limited number of specialized chemical suppliers. The primary identified supplier is Parchem. Researchers interested in acquiring this compound should contact the supplier directly for information on purity, available quantities, and lead times.

| Supplier | Contact Information | Website |

| Parchem fine & specialty chemicals | Phone: +1 (914) 654-6800, Toll-Free: 1-800-282-3982, Email: --INVALID-LINK--[1][2] | --INVALID-LINK--[1] |

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 89267-75-4 | Parchem[3] |

| Molecular Formula | C11H22OSi | Parchem[3] |

| Molecular Weight | 198.38 g/mol | Calculated |

| Purity | Not publicly available | - |

| Appearance | Not publicly available | - |

| Boiling Point | Not publicly available | - |

| Density | Not publicly available | - |

| Refractive Index | Not publicly available | - |

Proposed Experimental Protocol for Synthesis

A specific, peer-reviewed synthesis protocol for this compound is not readily found in the literature. However, a reliable method can be adapted from the synthesis of analogous silylated alkynes. The following protocol is a proposed method based on the silylation of a terminal alkyne, using 4-pentyn-1-ol as the starting material. This procedure should be performed by qualified personnel in a controlled laboratory setting.

Reaction Scheme:

Materials and Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Nitrogen or Argon inlet

-

Low-temperature bath (e.g., dry ice/acetone)

-

n-Butyllithium (n-BuLi) or Ethylmagnesium bromide (EtMgBr) solution in an appropriate solvent

-

Triethylsilyl chloride (Et3SiCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Apparatus for distillation under reduced pressure

Procedure:

-

Preparation: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and cool under a stream of inert gas.

-

Starting Material: To the flask, add freshly distilled 4-pentyn-1-ol and anhydrous THF. Cool the solution to -78 °C (for n-BuLi) or 0 °C (for EtMgBr) using an appropriate cooling bath.

-

Deprotonation: Slowly add one equivalent of n-BuLi or EtMgBr solution to the stirred solution of 4-pentyn-1-ol via the dropping funnel. After the addition is complete, allow the mixture to stir at the same temperature for 1 hour to ensure complete formation of the acetylide.

-

Silylation: Slowly add a solution of triethylsilyl chloride (1.1 equivalents) in anhydrous THF to the reaction mixture. After the addition, remove the cooling bath and allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of THF).

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Logical Workflow for Researchers

The following diagram illustrates a typical workflow for a researcher considering the use of this compound in a project.

References

A Comprehensive Technical Guide to the Safe Handling of Silyl-Protected Alkynes

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information and safety protocols for the handling and use of silyl-protected alkynes, a class of compounds widely utilized in organic synthesis for their stability and versatility. Adherence to these guidelines is crucial for ensuring laboratory safety and experimental success.

Introduction to Silyl-Protected Alkynes

Silyl-protected alkynes are terminal alkynes where the acidic acetylenic proton is replaced by a trialkylsilyl group (e.g., Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS), and Triisopropylsilyl (TIPS)). This protection strategy is fundamental in modern organic synthesis for several reasons:

-

Enhanced Stability and Handling: The silyl group masks the reactive and acidic nature of the terminal alkyne, transforming often gaseous and hazardous low-molecular-weight alkynes into more manageable, less volatile liquids or solids.[1]

-

Prevention of Unwanted Reactions: The acidic proton of a terminal alkyne is incompatible with many organometallic reagents (like Grignard or organolithium reagents) and basic reaction conditions. Silyl protection prevents unwanted deprotonation and side reactions.

-

Controlled Reactivity: The silyl group can be selectively removed under specific conditions, allowing for the regeneration of the terminal alkyne at the desired stage of a synthetic sequence.

-

Utility in Cross-Coupling Reactions: Silyl-protected alkynes are key substrates in various cross-coupling reactions, most notably the Sonogashira coupling, where they serve to introduce an acetylenic moiety onto an aryl or vinyl halide.[2]

The choice of the silyl group is critical as it dictates the stability of the protected alkyne and the conditions required for its removal.

Physical and Chemical Properties

The physical properties and stability of silyl-protected alkynes are primarily influenced by the steric bulk of the alkyl substituents on the silicon atom. Generally, bulkier groups increase stability.

Data Summary of Common Silyl-Protected Alkynes

The following table summarizes key quantitative data for several commonly used silyl-protected alkynes. This information is critical for risk assessment and the design of safe experimental procedures.

| Compound | Silyl Group | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Flash Point (°C) |

| Trimethylsilylacetylene | TMS | C₅H₁₀Si | 98.22 | 53 | 0.695 (at 25°C) | < -30 |

| Triethylsilylacetylene | TES | C₈H₁₆Si | 140.30 | 136-137 | 0.783 (at 25°C) | 17 |

| tert-Butyldimethylsilylacetylene | TBDMS | C₈H₁₆Si | 140.30 | 116-117 | 0.751 (at 25°C) | 6 |

| Triisopropylsilylacetylene | TIPS | C₁₁H₂₂Si | 182.38 | 50-52 (at 0.6 mmHg) | 0.813 (at 25°C) | 56 |

Chemical Stability

The stability of the silyl-alkyne bond to various reaction conditions is a key consideration in synthetic planning. The relative stability generally follows the trend:

TMS < TES < TBDMS < TIPS

-

Acidic Conditions: Most silyl ethers are susceptible to cleavage under acidic conditions. The lability decreases with increasing steric bulk.

-

Basic Conditions: Silyl-protected alkynes are generally more stable to basic conditions than to acidic conditions. However, strong bases can induce cleavage, particularly for less hindered groups like TMS.

-

Fluoride Ion: Fluoride sources, such as tetrabutylammonium fluoride (TBAF), are highly effective for cleaving Si-C bonds due to the high strength of the resulting Si-F bond. This is the most common method for deprotection.[3]

Figure 1. Relationship between steric hindrance and stability of common silyl protecting groups.

Hazard Identification and General Safety Precautions

Silyl-protected alkynes present several potential hazards that must be managed through careful handling and adherence to safety protocols.

-

Flammability: Many low-molecular-weight silyl-protected alkynes are highly flammable liquids with low flash points (e.g., Trimethylsilylacetylene, Flash Point < -30°C).[4] They must be handled away from ignition sources, and measures to prevent static discharge are essential.

-

Skin and Eye Irritation: These compounds can cause skin and serious eye irritation.[5]

-

Reactivity with Water: While generally more stable than their parent alkynes, some silyl-alkynes can react with water, particularly under acidic or basic conditions.

-

Inhalation: Vapors may be irritating to the respiratory system. All handling should be performed in a well-ventilated chemical fume hood.

General Laboratory Safety Practices:

-

Always consult the Safety Data Sheet (SDS) for the specific silyl-protected alkyne before use.[5]

-

Perform all manipulations in a certified chemical fume hood.[6]

-

Avoid inhalation of vapors and contact with skin and eyes.[7]

-

Keep containers tightly closed when not in use.

-

Ground and bond containers when transferring flammable liquids to prevent static discharge.

-

Ensure an emergency eyewash station and safety shower are readily accessible.[8]

-

Avoid working alone, especially when handling highly reactive or flammable materials.[7]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety.

-

Eye and Face Protection: Chemical splash goggles are required at all times. A face shield should be worn over goggles when there is a significant risk of splashing.[6]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for tears or holes before each use and replace them immediately if contaminated.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

-

Respiratory Protection: For most laboratory-scale operations conducted in a fume hood, respiratory protection is not required. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used in accordance with a formal respiratory protection program.[6]

-

Footwear: Closed-toe shoes must be worn in the laboratory.[7]

Storage and Handling

Proper storage is essential to maintain the integrity of silyl-protected alkynes and to prevent accidents.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Many silyl-alkynes require refrigerated storage (2-8°C). Store in tightly sealed containers, often under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.

-

Handling:

-

Use only non-sparking tools when handling flammable silyl-alkynes.

-

For air- and moisture-sensitive compounds, use standard inert atmosphere techniques (e.g., Schlenk line or glovebox).

-

Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Experimental Protocols

The following sections provide detailed methodologies for common reactions involving silyl-protected alkynes. Note: These are general protocols and may require optimization for specific substrates.

Protocol 1: Silylation of a Terminal Alkyne

This protocol describes a general procedure for the protection of a terminal alkyne using a silyl chloride.

Materials:

-

Terminal alkyne

-

Silyl chloride (e.g., TMS-Cl, TIPS-Cl)

-

Anhydrous solvent (e.g., THF, DMF)

-

Base (e.g., n-BuLi, LDA, or an amine like triethylamine with imidazole)

-

Anhydrous workup reagents (e.g., saturated aqueous NH₄Cl, diethyl ether)

Procedure:

-

Reaction Setup: In an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the terminal alkyne in the anhydrous solvent.

-

Deprotonation: Cool the solution to the appropriate temperature (typically -78°C or 0°C for strong bases). Slowly add the base (e.g., n-BuLi) dropwise. Stir for 30-60 minutes to ensure complete formation of the acetylide.

-

Silylation: Add the silyl chloride dropwise to the cooled solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or distillation.

Figure 2. Experimental workflow for the silylation of a terminal alkyne.

Protocol 2: Deprotection of a Silyl-Protected Alkyne with TBAF

This protocol details the common procedure for cleaving the silyl group using TBAF.

Materials:

-

Silyl-protected alkyne

-

Tetrabutylammonium fluoride (TBAF) solution (typically 1M in THF)

-

Anhydrous solvent (e.g., THF)

-

Workup reagents (e.g., water, diethyl ether, brine)

Procedure:

-

Reaction Setup: Dissolve the silyl-protected alkyne in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Reagent Addition: Add the TBAF solution (typically 1.1-1.5 equivalents per silyl group) dropwise at 0°C or room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction is often rapid (30-60 minutes). Monitor by TLC for the disappearance of the starting material.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate. Wash with water and then brine to remove TBAF salts.

-

Non-Aqueous Workup (for water-soluble products): For substrates that are water-soluble, a non-aqueous workup is preferred. After the reaction is complete, add a sulfonic acid resin (e.g., DOWEX 50WX8-400) and calcium carbonate to the reaction mixture, along with methanol. Stir for 1 hour, then filter through a pad of Celite®, washing the filter cake thoroughly with methanol.[9][10]

-

Purification: Dry the organic layer from the aqueous workup or the filtrate from the non-aqueous workup over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting terminal alkyne by flash column chromatography.

References

- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]

- 4. (tert-Butyldimethylsilyl)acetylene 99 86318-61-8 [sigmaaldrich.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]

- 7. artsci.usu.edu [artsci.usu.edu]

- 8. globalsilicones.org [globalsilicones.org]

- 9. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Silylalkyne Linchpin: A Technical Guide to its Application in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silylalkynes have emerged as exceptionally versatile and powerful building blocks in modern organic synthesis. The silyl group serves not only as a robust protecting group for the terminal alkyne but also as a reactive handle that enables a diverse array of transformations with remarkable control over selectivity and reactivity. This technical guide provides an in-depth review of the core applications of silylalkynes, including their central role in cross-coupling chemistry, cycloaddition reactions, and the strategic construction of complex molecular architectures. Detailed experimental protocols for key transformations, quantitative data on reaction scope and yields, and mechanistic diagrams are provided to serve as a practical resource for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Advantage of the Silyl Group

The utility of the C(sp)-Si bond in synthesis is multifaceted. The steric bulk of silyl groups like trimethylsilyl (TMS) and triisopropylsilyl (TIPS) provides protection for the acidic terminal alkyne proton, preventing unwanted side reactions. More importantly, the silicon atom profoundly influences the alkyne's reactivity. It can be readily cleaved under specific conditions (protodesilylation, typically with fluoride ions or base) to unmask the terminal alkyne for subsequent reactions, or it can participate directly in powerful bond-forming reactions. This dual nature makes silylalkynes stable, easily handled precursors to highly reactive terminal alkynes and versatile coupling partners in their own right.

Cross-Coupling Reactions: Forging Carbon-Carbon Bonds

Silylalkynes are premier substrates in a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of C(sp)-C(sp²) and C(sp)-C(sp³) bonds, which are fundamental connections in many pharmaceutical agents and advanced materials.

Sonogashira Coupling

The Sonogashira coupling is a cornerstone reaction for the synthesis of internal alkynes by coupling a terminal alkyne with an aryl or vinyl halide. Silylalkynes, such as trimethylsilylacetylene, are frequently used, often followed by in-situ or subsequent desilylation. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1]

General Workflow for Silylalkyne Utilization

Caption: General synthetic routes using silylalkynes.

Table 1: Representative Sonogashira Coupling of (Trimethylsilyl)acetylene with Aryl Halides

| Entry | Aryl Halide | Catalyst System | Solvent / Base | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Piperidine | RT | 2 | 96 | [2] |

| 2 | 4-Iodoanisole | Pd(PPh₃)₂Cl₂ / CuI | Piperidine | RT | 2 | 98 | [2] |

| 3 | 4-Iodonitrobenzene | Pd(PPh₃)₂Cl₂ / CuI | Piperidine | RT | 2 | 95 | [2] |

| 4 | 4-Bromoiodobenzene¹ | Pd(PPh₃)₂Cl₂ / CuI | Piperidine | RT | 2 | 97 | [2] |

| 5 | 3-Iodopyridine | Pd(OAc)₂ / P(o-tol)₃ | DMF / NaOAc | 100 (MW) | 0.25 | 90 | [3] |

| 6 | 4-Bromobenzonitrile | NS-MCM-41-Pd / CuI | Toluene / Et₃N | 100 | 24 | 85 | [4] |

¹ Coupling occurs selectively at the iodide position.

Experimental Protocol: Sonogashira Coupling of 4-Iodoanisole with (Trimethylsilyl)acetylene [2]

-

Apparatus Setup: A Schlenk flask is charged with a magnetic stir bar, dried under vacuum, and backfilled with argon.

-

Reagent Addition: To the flask are added 4-iodoanisole (1.0 mmol, 234 mg), MCM-41-supported bidentate phosphine palladium(0) complex (0.01 mmol Pd), and copper(I) iodide (0.05 mmol, 9.5 mg).

-

Solvent and Reagents: Anhydrous piperidine (3 mL) is added, followed by (trimethylsilyl)acetylene (1.5 mmol, 0.21 mL).

-

Reaction: The mixture is stirred at room temperature for 2 hours under an argon atmosphere. Reaction progress is monitored by TLC or GC-MS.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether (20 mL) and washed with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford 1-(4-methoxyphenyl)-2-(trimethylsilyl)ethyne.

Hiyama and Hiyama-Denmark Coupling

The Hiyama coupling utilizes organosilanes as coupling partners with organic halides, activated by a fluoride source.[5] A significant evolution is the Hiyama-Denmark coupling, which employs organosilanols or their corresponding silanolates.[6] This fluoride-free variant is highly advantageous as it avoids the cleavage of common silyl protecting groups (e.g., TBS, TIPS) elsewhere in the molecule.[7] Alkynylsilanols can be readily prepared from silylalkynes, making this a powerful method for C(sp)-C(sp²) bond formation.

Catalytic Cycle: Hiyama-Denmark Coupling

Caption: Key steps in the Hiyama-Denmark catalytic cycle.

Table 2: Hiyama-Denmark Coupling of Vinyl Silanes with Aryl Halides [8][9]

| Entry | Vinyl Silane Partner | Aryl Halide | Catalyst / Ligand | Base | Yield (%) |

| 1 | (E)-dimethyl(5-methylfuran-2-yl)(4-phenylbut-3-en-2-yl)silane | 4-Chloroanisole | Pd(OAc)₂ / SPhos | KOSiMe₃ | 86 |

| 2 | (E)-dimethyl(5-methylfuran-2-yl)(4-phenylbut-3-en-2-yl)silane | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | KOSiMe₃ | 91 |

| 3 | (E)-dimethyl(5-methylfuran-2-yl)(4-phenylbut-3-en-2-yl)silane | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ / SPhos | KOSiMe₃ | 89 |

| 4 | (E)-dimethyl(5-methylfuran-2-yl)(1-phenylprop-1-en-2-yl)silane | 4-Chloroanisole | Pd(OAc)₂ / SPhos | KOSiMe₃ | 83 |

| 5 | (E)-dimethyl(5-methylfuran-2-yl)(1-phenylprop-1-en-2-yl)silane | 3-Chloropyridine | Pd(OAc)₂ / SPhos | KOSiMe₃ | 72 |

Experimental Protocol: Hiyama-Denmark Coupling of a Tetrasubstituted Vinyl Silane [9]

-

Apparatus Setup: An oven-dried vial is charged with Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and KOSiMe₃ (1.5 mmol, 192 mg). The vial is sealed, evacuated, and backfilled with argon.

-

Reagent Addition: The vinyl silane (1.0 mmol) and aryl chloride (1.5 mmol) are added as solutions in THF (2.5 mL). N,N-Dimethylacetamide (DMA, 1.0 mmol, 93 µL) is then added.

-

Reaction: The reaction mixture is stirred at 80 °C for 24 hours.

-

Work-up: After cooling to room temperature, the reaction is quenched with water (5 mL) and extracted with ethyl acetate (3 x 10 mL).

-

Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to yield the tetrasubstituted alkene product.

Cycloaddition Reactions: Building Rings with Precision

Silylalkynes are excellent partners in cycloaddition reactions, where their electronic properties and steric profile can be used to control reaction pathways and regioselectivity.

[3+2] Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition, or "click" reaction, is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[10] This reaction exhibits exceptional functional group tolerance and is often quantitative, making it a favored ligation strategy in drug discovery and chemical biology.[11] Silylalkynes can be used directly, with the silyl group being retained in the product, or they can be desilylated in situ to generate the reactive terminal alkyne.

Table 3: Copper-Catalyzed [3+2] Cycloaddition of Benzyl Azide with Alkynes [12]

| Entry | Alkyne Partner | Copper Source (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | CuI (1) | Cyrene™ | 30 | 0.5 | >99 |

| 2 | 1-Octyne | CuI (1) | Cyrene™ | 30 | 12 | 96 |

| 3 | Propargyl alcohol | CuI (1) | Cyrene™ | 30 | 12 | 89 |

| 4 | Ethyl propiolate | CuI (1) | Cyrene™ | 30 | 12 | 91 |

| 5 | (Trimethylsilyl)acetylene | CuI (1) | Cyrene™ | 30 | 12 | 81 |

Experimental Protocol: One-Pot Azide Formation and CuAAC Reaction [12]

-

Azide Synthesis: In a round-bottom flask, benzyl bromide (1.17 mmol, 0.14 mL) and sodium azide (1.31 mmol, 85 mg) are stirred in Cyrene™ (2.5 mL) at 85 °C for 8 hours.

-

Cycloaddition: The mixture is cooled to 30 °C. Phenylacetylene (1.06 mmol, 0.12 mL), copper(I) iodide (0.01 mmol, 1.9 mg), and triethylamine (0.1 mmol, 14 µL) are added sequentially.

-

Reaction: The reaction mixture is stirred at 30 °C for 12 hours.

-

Work-up and Purification: Water is added to the reaction mixture, causing the triazole product to precipitate. The solid is collected by vacuum filtration, washed with water, and dried to afford pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.

[4+2] Diels-Alder Reaction

In the Diels-Alder reaction, silylalkynes can function as dienophiles to construct six-membered rings.[13] The regioselectivity of the cycloaddition with unsymmetrical dienes is governed by electronic effects.[14] The silyl group is generally considered to be weakly electron-withdrawing through σ-π conjugation, but its primary influence is often steric. Lewis acid catalysis can significantly accelerate the reaction and enhance selectivity by coordinating to an electron-withdrawing group on the dienophile, lowering its LUMO energy.[1][15]

The regiochemical outcome can be predicted by aligning the diene and silylalkyne to match the termini with the largest and smallest coefficients of the diene's HOMO and the dienophile's LUMO, respectively.

Regioselectivity in Diels-Alder Reactions

Caption: Predicting the major product via transition states.

Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction [15]

-

Apparatus Setup: An oven-dried flask containing a magnetic stir bar is cooled under a stream of argon.

-

Reagent Addition: The dienophile, such as a silyl-substituted propiolate ester (1.0 mmol), is dissolved in anhydrous dichloromethane (5 mL). The solution is cooled to the desired temperature (e.g., -78 °C or 0 °C).

-

Catalyst Addition: A Lewis acid catalyst (e.g., Ca(OTf)₂, 10 mol%, 0.1 mmol) is added, and the mixture is stirred for 15 minutes.

-

Diene Addition: The diene (e.g., cyclopentadiene, 1.2 mmol) is added dropwise.

-

Reaction: The reaction is stirred at the specified temperature for the required time (typically 1-4 hours), with progress monitored by TLC.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous NaHCO₃ solution. The mixture is warmed to room temperature and extracted with dichloromethane.

-

Purification: The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

Conclusion and Future Outlook

Silylalkynes are indispensable tools in the synthetic chemist's arsenal. Their unique combination of stability and tunable reactivity allows for their participation in a broad spectrum of powerful synthetic transformations. From the reliable construction of carbon-carbon bonds via cross-coupling to the elegant assembly of cyclic systems through cycloadditions, silylalkynes provide efficient and controlled pathways to molecular complexity. For professionals in drug discovery, the ability to leverage these methods for late-stage functionalization and the creation of diverse molecular libraries is particularly valuable. Future developments will likely focus on expanding the scope of catalytic systems, enabling even more challenging couplings, and developing novel asymmetric transformations to further enhance stereochemical control.

References

- 1. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.org [mdpi.org]

- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hiyama Coupling [organic-chemistry.org]

- 6. Hiyama-Denmark Coupling [organic-chemistry.org]

- 7. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 8. Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioclone.net [bioclone.net]

- 12. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diels-Alder Reaction [organic-chemistry.org]

- 14. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 15. ias.ac.in [ias.ac.in]

A Technical Guide to the Stability of Triethylsilyl Ethers in Comparison to Other Silyl Ethers

For Researchers, Scientists, and Drug Development Professionals

In the realm of multi-step organic synthesis, particularly in the development of pharmaceutical agents, the strategic selection and deployment of protecting groups are of paramount importance. Silyl ethers are a cornerstone for the temporary protection of hydroxyl groups due to their ease of formation, general stability, and the wide array of conditions available for their selective removal. Among the diverse family of silyl ethers, the triethylsilyl (TES) group holds a unique and valuable position. This technical guide provides an in-depth analysis of the stability of triethylsilyl ethers, offering a comparative perspective against other commonly employed silyl ethers, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The stability of a silyl ether is primarily governed by the steric hindrance around the silicon atom.[1][2] Larger, bulkier substituents on the silicon atom create a more sterically congested environment, impeding the approach of reagents necessary for cleavage, such as acids, bases, or fluoride ions.[1] This fundamental principle dictates the relative stability of the most common silyl ethers.

The generally accepted order of stability for common silyl ethers is as follows: Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS) < triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS) [1][3]

This trend is largely consistent under acidic, basic, and fluoride-mediated cleavage conditions.[1] The intermediate stability of the TES group, being more robust than TMS but more labile than the bulkier TBDMS, TIPS, and TBDPS ethers, is a key feature that allows for its selective removal in the presence of these more stable groups.[1][4] This property is highly advantageous in the synthesis of complex molecules requiring differential protection of multiple hydroxyl groups.[3]

Quantitative Comparison of Silyl Ether Stability

To facilitate a clear comparison, the following tables summarize the relative rates of cleavage for common silyl ethers under acidic and basic conditions. These values are approximate and can be influenced by the specific substrate and reaction conditions.

Table 1: Relative Rates of Acidic Hydrolysis of Silyl Ethers [3][5][6]

| Silyl Ether | Relative Rate of Cleavage |

| Trimethylsilyl (TMS) | 1 |

| Triethylsilyl (TES) | 64 |

| tert-Butyldimethylsilyl (TBDMS) | 20,000 |

| triisopropylsilyl (TIPS) | 700,000 |

| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 |

Data compiled from various sources. The values are relative rates of hydrolysis compared to Trimethylsilyl (TMS) ether, which is set to 1.

As the data indicates, TBDMS ethers are over 300 times more stable to acidic hydrolysis than TES ethers.[2] This substantial difference allows for the selective deprotection of a TES ether in the presence of a TBDMS ether.[2]

Table 2: Relative Rates of Base-Catalyzed Cleavage of Silyl Ethers [2][5][6]

| Silyl Ether | Relative Rate of Cleavage |

| Trimethylsilyl (TMS) | 1 |

| Triethylsilyl (TES) | 10-100 |

| tert-Butyldimethylsilyl (TBDMS) | ~20,000 |

| tert-Butyldiphenylsilyl (TBDPS) | ~20,000 |

| triisopropylsilyl (TIPS) | 100,000 |

Data sourced from multiple literature reports.

The data clearly demonstrates that TBDMS ethers are significantly more stable than TES ethers under basic conditions, making selective cleavage a feasible synthetic strategy.[2]

Mechanistic Overview of Silyl Ether Deprotection

The cleavage of silyl ethers can be initiated by acid, base, or fluoride ions. The following diagrams illustrate the generalized mechanisms.

Under acidic conditions, the ether oxygen is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack.

Fluoride ions, being a small and highly effective nucleophile for silicon, directly attack the silicon atom to form a pentacoordinate intermediate. The exceptional strength of the Si-F bond provides a strong thermodynamic driving force for this cleavage.[7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific substrates.

Protocol 1: General Procedure for Triethylsilylation of a Primary Alcohol

This protocol describes the protection of a primary alcohol using triethylsilyl chloride.

Materials:

-

Primary alcohol

-

Triethylsilyl chloride (TESCl)

-

Imidazole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the primary alcohol in anhydrous DMF, add imidazole (1.5 equivalents).

-

Cool the mixture to 0 °C and add triethylsilyl chloride (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Selective Deprotection of a Triethylsilyl Ether in the Presence of a tert-Butyldimethylsilyl Ether

This protocol outlines a method for the selective cleavage of a TES ether while leaving a TBDMS ether intact.[2]

Materials:

-

Substrate containing both TES and TBDMS ethers

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the silylated substrate in a 4:1:1 mixture of acetic acid, THF, and water.[5]

-

Stir the reaction at room temperature and monitor the progress by TLC.

-

Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by flash column chromatography.

Protocol 3: General Procedure for Fluoride-Mediated Deprotection of a Triethylsilyl Ether

This protocol describes a common method for silyl ether cleavage using tetra-n-butylammonium fluoride (TBAF).

Materials:

-

TES-protected alcohol

-

Tetra-n-butylammonium fluoride (TBAF) solution (1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate

Procedure:

-

Dissolve the TES-protected alcohol in anhydrous THF.[1]

-

Add a 1 M solution of TBAF in THF (1.1 to 2 equivalents) to the reaction mixture.[1]

-

Stir the solution at room temperature for a duration determined by the steric environment of the silyl ether (typically 1-12 hours).[1]

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by adding deionized water.[1]

-

Extract the product with ethyl acetate (3 x 20 mL).[1]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting alcohol by flash column chromatography.

Logical Workflow for Protecting Group Selection

The choice between TES and other silyl ethers is a strategic decision in synthetic planning. The following diagram illustrates a simplified decision-making process.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. nbinno.com [nbinno.com]

- 5. Silyl ether - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 8. One moment, please... [total-synthesis.com]

An In-depth Technical Guide to the Core Mechanisms of Electrophilic Silylation of Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the electrophilic silylation of terminal alkynes, a fundamental transformation in organic synthesis for the preparation of valuable alkynylsilane building blocks. The document details the prevailing mechanistic pathways, presents quantitative data for key reactions, provides explicit experimental protocols, and visualizes the complex chemical transformations.

Introduction: The Importance of Electrophilic Silylation

Alkynylsilanes are versatile intermediates in synthetic organic chemistry, enabling access to a wide array of complex molecules, including natural products, pharmaceuticals, and advanced materials. Traditional methods for their synthesis often rely on the deprotonation of the terminal alkyne with a strong base followed by quenching with a silyl electrophile. However, the development of direct electrophilic silylation methods, which avoid the use of strong bases, has broadened the scope and functional group tolerance of this important transformation. This guide focuses on three prominent mechanisms: zinc-catalyzed silylation, metal-free carboxylate-catalyzed silylation, and reactions promoted by highly electrophilic silylium ions.

Zinc-Catalyzed Electrophilic Silylation

Zinc salts, acting as Lewis acids, can activate silylating agents, facilitating the electrophilic silylation of terminal alkynes. Two notable systems have been developed: one employing zinc halides with aminosilanes, and another utilizing zinc triflate with silyl triflates.

Zinc Halide-Mediated Silylation with Aminosilanes

A method developed by Gevorgyan and co-workers utilizes zinc halides (e.g., ZnCl₂, ZnBr₂, ZnI₂) to mediate the direct silylation of terminal alkynes with aminosilanes.[1][2] Mechanistic studies suggest an electrophilic pathway where the Lewis acidic zinc halide activates the aminosilane, increasing the electrophilicity of the silicon atom.[1][2] Kinetic studies have shown that electron-releasing groups on the alkyne substrate facilitate the reaction, which is consistent with an electrophilic attack on the alkyne π-system.[1]

Quantitative Data: Substrate Scope of Zinc Halide-Mediated Silylation [2]

| Entry | Alkyne Substrate | Silylating Agent | Product | Yield (%) |

| 1 | Phenylacetylene | N-(trimethylsilyl)diethylamine | (Trimethylsilyl)phenylacetylene | 95 |

| 2 | 4-Methoxyphenylacetylene | N-(trimethylsilyl)diethylamine | 4-Methoxy(trimethylsilyl)phenylacetylene | 98 |

| 3 | 4-Chlorophenylacetylene | N-(trimethylsilyl)diethylamine | 4-Chloro(trimethylsilyl)phenylacetylene | 92 |

| 4 | 1-Octyne | N-(trimethylsilyl)diethylamine | 1-(Trimethylsilyl)oct-1-yne | 85 |

| 5 | Propargyl alcohol | N-(trimethylsilyl)diethylamine | 3-(Trimethylsilyl)prop-2-yn-1-ol | 88 |

| 6 | 3,3-Dimethyl-1-butyne | N-(trimethylsilyl)diethylamine | 3,3-Dimethyl-1-(trimethylsilyl)but-1-yne | 82 |